molecular formula C15H21NO2 B2771743 N-((1-hydroxycyclopentyl)methyl)-3-phenylpropanamide CAS No. 1216403-57-4

N-((1-hydroxycyclopentyl)methyl)-3-phenylpropanamide

Cat. No.: B2771743
CAS No.: 1216403-57-4
M. Wt: 247.338
InChI Key: BTAGETQCILRXMP-UHFFFAOYSA-N
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Description

N-((1-hydroxycyclopentyl)methyl)-3-phenylpropanamide is an organic compound that features a cyclopentyl ring, a phenyl group, and an amide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-hydroxycyclopentyl)methyl)-3-phenylpropanamide typically involves the reaction of 1-hydroxycyclopentylmethylamine with 3-phenylpropanoic acid. The reaction is carried out under acidic or basic conditions to facilitate the formation of the amide bond. Common reagents used in this synthesis include coupling agents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) to activate the carboxylic acid group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-((1-hydroxycyclopentyl)methyl)-3-phenylpropanamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The amide group can be reduced to an amine.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like chlorine (Cl2) can be used for electrophilic aromatic substitution.

Major Products

    Oxidation: Formation of cyclopentanone or 1-hydroxycyclopentanecarboxylic acid.

    Reduction: Formation of N-((1-hydroxycyclopentyl)methyl)-3-phenylpropanamine.

    Substitution: Formation of halogenated derivatives of the phenyl group.

Scientific Research Applications

N-((1-hydroxycyclopentyl)methyl)-3-phenylpropanamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • N-((1-hydroxycyclopentyl)methyl)-3-methylbenzamide
  • N-((1-hydroxycyclopentyl)methyl)-2,3-dimethoxybenzamide

Uniqueness

N-((1-hydroxycyclopentyl)methyl)-3-phenylpropanamide is unique due to its specific combination of a cyclopentyl ring, phenyl group, and amide functional group. This structural arrangement imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

IUPAC Name

N-[(1-hydroxycyclopentyl)methyl]-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO2/c17-14(9-8-13-6-2-1-3-7-13)16-12-15(18)10-4-5-11-15/h1-3,6-7,18H,4-5,8-12H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTAGETQCILRXMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(CNC(=O)CCC2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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